molecular formula C36H27N3 B14116665 N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine

N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine

Cat. No.: B14116665
M. Wt: 501.6 g/mol
InChI Key: GSJWCVALKMQUTQ-UHFFFAOYSA-N
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Description

N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine: is a complex organic compound with a molecular formula of C36H27N3. This compound is known for its unique structural properties, which include multiple aromatic rings and nitrogen atoms. It is often used in various scientific research applications due to its electron-rich nature and high hole mobility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of boronic acids and palladium-catalyzed cross-coupling reactions. For example, (9-phenyl-9H-carbazol-2-yl)boronic acid can be used as a starting material . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it effective in various applications such as hole transport materials in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine apart from similar compounds is its specific arrangement of aromatic rings and nitrogen atoms, which confer unique electronic properties. This makes it particularly effective in applications requiring high hole mobility and electron-rich materials.

Properties

Molecular Formula

C36H27N3

Molecular Weight

501.6 g/mol

IUPAC Name

1-N-phenyl-2-N-[4-(9-phenylcarbazol-3-yl)phenyl]benzene-1,2-diamine

InChI

InChI=1S/C36H27N3/c1-3-11-28(12-4-1)37-33-16-8-9-17-34(33)38-29-22-19-26(20-23-29)27-21-24-36-32(25-27)31-15-7-10-18-35(31)39(36)30-13-5-2-6-14-30/h1-25,37-38H

InChI Key

GSJWCVALKMQUTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7

Origin of Product

United States

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